Tetrabenz(a,c,h,j)anthracene
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Overview
Description
Tetrabenz(a,c,h,j)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is composed of four benzene rings fused to an anthracene core, resulting in a highly conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabenz(a,c,h,j)anthracene typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a suitable diene and dienophile are reacted to form the this compound core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Tetrabenz(a,c,h,j)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its hydrogenated forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the this compound structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce nitro or halogenated derivatives .
Scientific Research Applications
Tetrabenz(a,c,h,j)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a fluorescent probe for studying biological systems.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which tetrabenz(a,c,h,j)anthracene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can affect cellular processes and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings. It shares some structural similarities with tetrabenz(a,c,h,j)anthracene but lacks the additional benzene rings.
Tetracene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
This compound is unique due to its highly conjugated structure, which imparts distinct electronic and optical properties. These properties make it valuable for applications in materials science and biological research .
Properties
IUPAC Name |
heptacyclo[16.12.0.03,16.04,9.010,15.019,24.025,30]triaconta-1(18),2,4,6,8,10,12,14,16,19,21,23,25,27,29-pentadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)28-18-30-26-16-8-4-12-22(26)21-11-3-7-15-25(21)29(30)17-27(23)28/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBFBRABPQPCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=C(C=C24)C6=CC=CC=C6C7=CC=CC=C75 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175830 |
Source
|
Record name | Tetrabenz(a,c,h,j)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215-11-2 |
Source
|
Record name | Tetrabenz(a,c,h,j)anthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenz(a,c,h,j)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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